(8E)-2-amino-8-(3-bromobenzylidene)-4-(3-bromophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
(8E)-2-AMINO-4-(3-BROMOPHENYL)-8-[(3-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-2-AMINO-4-(3-BROMOPHENYL)-8-[(3-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with a suitable chromene precursor under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(8E)-2-AMINO-4-(3-BROMOPHENYL)-8-[(3-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (8E)-2-AMINO-4-(3-BROMOPHENYL)-8-[(3-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Studies may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicine, the compound’s therapeutic potential is explored for treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials.
Mechanism of Action
The mechanism of action of (8E)-2-AMINO-4-(3-BROMOPHENYL)-8-[(3-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives with varying substituents. Examples include:
- 2-Amino-4-phenylchromene-3-carbonitrile
- 2-Amino-4-(4-bromophenyl)chromene-3-carbonitrile
Uniqueness
The uniqueness of (8E)-2-AMINO-4-(3-BROMOPHENYL)-8-[(3-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE lies in its specific substitution pattern and the presence of the bromophenyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H18Br2N2O |
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Molecular Weight |
498.2 g/mol |
IUPAC Name |
(8E)-2-amino-4-(3-bromophenyl)-8-[(3-bromophenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H18Br2N2O/c24-17-7-1-4-14(11-17)10-16-6-3-9-19-21(15-5-2-8-18(25)12-15)20(13-26)23(27)28-22(16)19/h1-2,4-5,7-8,10-12,21H,3,6,9,27H2/b16-10+ |
InChI Key |
GFXFWHBCSPOBRV-MHWRWJLKSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC(=CC=C2)Br)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)Br)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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